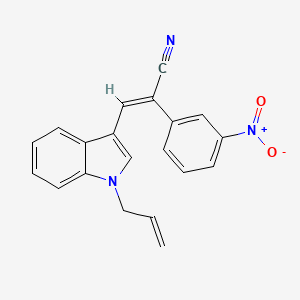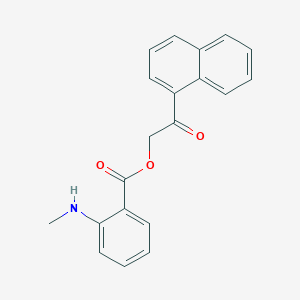
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide, also known as ITH-12574, is a small molecule that has shown potential therapeutic effects in various diseases. It was first synthesized by researchers at the Institute of Organic Chemistry and Biochemistry in Prague, Czech Republic. Since then, ITH-12574 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3β has been implicated in various diseases, including Alzheimer's disease and Parkinson's disease. By inhibiting GSK-3β, N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide may modulate these cellular processes and provide therapeutic benefits.
Biochemical and Physiological Effects
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects, including reducing amyloid beta accumulation, protecting dopaminergic neurons, reducing inflammation, and improving cognitive and motor function. These effects have been observed in animal models and suggest the potential therapeutic value of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide is its specificity for GSK-3β. This specificity allows for targeted modulation of GSK-3β activity without affecting other cellular processes. Another advantage is its ability to cross the blood-brain barrier, making it suitable for the treatment of neurological diseases. However, one limitation of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide is its poor solubility in aqueous solutions, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide. One direction is to further investigate its therapeutic potential in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, the development of more soluble derivatives of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide may improve its efficacy in vivo. Finally, the development of novel delivery methods may enhance its delivery to the brain and improve its therapeutic value.
Synthesemethoden
The synthesis of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarbohydrazide with 1-isopropyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified through column chromatography to obtain pure N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In Alzheimer's disease, N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been shown to reduce amyloid beta accumulation and improve cognitive function in animal models. In Parkinson's disease, N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been shown to protect dopaminergic neurons and improve motor function in animal models. In traumatic brain injury, N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been shown to reduce inflammation and improve neurological outcomes in animal models.
Eigenschaften
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-ylidene)amino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-10(2)16-7-5-11(6-8-16)14-15-13(17)12-4-3-9-18-12/h3-4,9-10H,5-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVGXOGFWGPMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=NNC(=O)C2=CC=CS2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[1-(propan-2-yl)piperidin-4-ylidene]thiophene-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)

![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)



![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)



![N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)